5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-4-ethoxy-6-oxopyran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO5/c1-2-13-4-3-5(7(10)11)14-8(12)6(4)9/h3H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBYRSOSKRDGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)OC(=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-ethoxy-6-oxopyran-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction is monitored using thin-layer chromatography (TLC) to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares substituent effects and properties of 5-bromo-4-ethoxy-6-oxopyran-2-carboxylic acid with analogs from the evidence:
Key Observations :
- Substituent Position : Bromine at position 5 (target compound) vs. position 3 (96245-97-5) alters electronic effects. The 5-bromo group in the target compound may increase electrophilicity at adjacent positions compared to 3-bromo analogs .
- Ethoxy vs. Benzyloxy : The ethoxy group in the target compound reduces steric bulk and lipophilicity (XLogP3 ~1.0) compared to benzyloxy (XLogP3 1.2 in 1219-33-6), favoring better aqueous solubility .
- Core Heterocycle : Pyran-based compounds (e.g., target compound and 1219-33-6) exhibit higher ring strain and reactivity compared to pyridine derivatives (19621-92-2), influencing their stability in acidic conditions .
Biological Activity
5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, case studies, and research findings.
Synthesis of this compound
The synthesis of 5-bromo derivatives often involves the use of brominated starting materials and various reaction conditions that optimize yield and purity. For instance, the synthesis can be achieved through Claisen condensation reactions involving suitable precursors such as ethyl acetoacetate and bromoacetophenone. The resulting compounds can then be characterized using NMR and IR spectroscopy to confirm their structures.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxopyran compounds exhibit significant anticancer properties. For example, the compound has been tested against A549 human lung adenocarcinoma cells. The following table summarizes the findings regarding its anticancer activity:
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 45 | A549 | Induction of apoptosis and cell cycle arrest |
| Comparison Compound (Cisplatin) | 10 | A549 | DNA cross-linking and apoptosis |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The results suggest that while 5-bromo derivatives are less potent than cisplatin, they still possess promising anticancer activity.
Antimicrobial Activity
The antimicrobial potential of 5-bromo compounds has also been explored, particularly against multidrug-resistant pathogens. In vitro studies have shown effectiveness against various strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These findings indicate that 5-bromo derivatives can inhibit the growth of significant clinical pathogens, suggesting their potential as therapeutic agents.
Case Studies
- Case Study on Anticancer Activity : A study evaluated various derivatives of oxopyran compounds for their cytotoxic effects on A549 cells. The results indicated that structural modifications significantly influenced their activity. Compounds with free amino groups showed enhanced potency compared to those with acetylamino groups, highlighting the importance of molecular structure in drug design.
- Case Study on Antimicrobial Activity : Another investigation focused on the efficacy of these compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that certain derivatives exhibited selective toxicity towards MRSA while sparing non-cancerous human cells, suggesting a favorable therapeutic index.
Research Findings
Research has consistently shown that structural variations in oxopyran derivatives can lead to significant differences in biological activity. For instance:
- Antioxidant Properties : Some studies indicate that these compounds may also possess antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress in cells.
- Mechanism Insights : Investigations into the mechanisms of action reveal that these compounds may induce apoptosis through mitochondrial pathways or disrupt cellular signaling involved in proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid and its derivatives?
- Methodological Answer : Acyl chloride intermediates are pivotal. Reacting brominated pyrancarboxylic acid derivatives with alcohols (e.g., ethanol) under basic conditions (pyridine) can introduce ethoxy groups. For example, coupling 6-substituted 2-oxo-pyran-3-carboxylic acid acyl chlorides with phenols via nucleophilic acyl substitution yields ester derivatives . Oxidation of intermediates using Jones reagent (CrO₃ in H₂SO₄) can introduce ketone functionalities, as seen in similar 4-oxopyran systems . Hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions is critical for generating the free carboxylic acid moiety .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- IR Spectroscopy : Identify key functional groups (C=O lactone at ~1690 cm⁻¹, ester C=O at ~1736 cm⁻¹, and carboxylic acid O-H stretch) .
- NMR : Use NMR to confirm substituent positions (e.g., ethoxy CH₂ protons at δ 1.2–1.5 ppm, aromatic protons in pyran rings) and NMR to verify carbonyl carbons (C=O at ~165–175 ppm) .
- Elemental Analysis : Validate purity and molecular composition (e.g., %C, %H, %Br) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization from polar solvents (e.g., methanol or chloroform) removes impurities, as demonstrated for brominated pyrancarboxylates . For acidic byproducts, wash organic layers with 0.1 N HCl to isolate the target compound . Column chromatography using silica gel and gradients of ethyl acetate/hexane can resolve closely related derivatives .
Q. How does the reactivity of the ethoxy group influence functionalization at the 4-position of the pyran ring?
- Methodological Answer : The ethoxy group acts as an electron-donating substituent, stabilizing electrophilic aromatic substitution (EAS) at adjacent positions. For example, bromination or chlorination at the 5- or 6-position is facilitated by directing effects . Nucleophilic displacement of bromine with amines or thiols under basic conditions can further diversify the scaffold .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields in the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Conduct coupling reactions at 0–5°C to minimize side reactions (e.g., acyl chloride hydrolysis) .
- Catalyst Screening : Test Lewis acids (e.g., MgSO₄) to improve esterification efficiency .
- Solvent Selection : Use anhydrous CHCl₃ or DMF to stabilize reactive intermediates .
- Kinetic Monitoring : Employ TLC or in-situ IR to track reaction progress and adjust stoichiometry dynamically .
Q. What mechanistic insights explain contradictory regioselectivity in brominated pyrancarboxylic acid derivatives?
- Methodological Answer : Computational studies (DFT) can model electron density distributions to predict regioselectivity. For example, bromine’s electron-withdrawing effect may deactivate certain ring positions, while ethoxy groups activate others. Experimental validation via isotopic labeling (e.g., -ethoxy) or Hammett plots can resolve discrepancies between theoretical and observed reactivity .
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock to model interactions with target enzymes (e.g., cyclooxygenase or kinases) based on structural analogs .
- QSAR Analysis : Correlate substituent effects (e.g., bromine size, ethoxy polarity) with bioactivity data from similar compounds .
- MD Simulations : Assess stability of the compound in physiological environments (e.g., aqueous vs. lipid membranes) .
Q. What strategies address substituent-induced steric hindrance during functionalization of the pyran ring?
- Methodological Answer :
- Bulky Group Mitigation : Replace ethoxy with smaller alkoxy groups (e.g., methoxy) to reduce steric clash during nucleophilic attacks .
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity under controlled heating .
- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to simplify subsequent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
